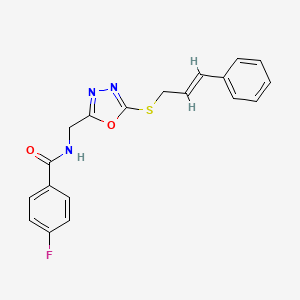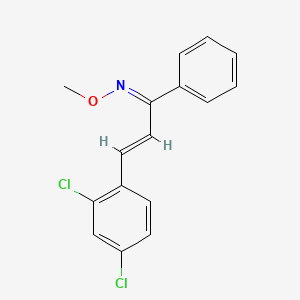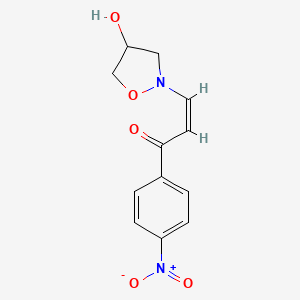![molecular formula C18H16ClNO4S B2975155 1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795411-32-3](/img/structure/B2975155.png)
1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound likely involves a spiro configuration, where two rings share a single atom. The pyrrolidine ring is known for its non-planarity due to a phenomenon called “pseudorotation”, which allows it to efficiently explore the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including spirochromanones, have been investigated for their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
Antimicrobial and Antitubercular Effects
Indole scaffolds have been linked to antimicrobial and antitubercular activities. Testing this compound against bacterial strains and Mycobacterium tuberculosis could provide valuable data.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities .
Propiedades
IUPAC Name |
1'-(2-chlorophenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c19-14-6-2-4-8-17(14)25(22,23)20-10-9-18(12-20)11-15(21)13-5-1-3-7-16(13)24-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQHLIIWNXLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2975073.png)




![5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2975082.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide](/img/structure/B2975084.png)
![7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B2975085.png)
![7'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2975086.png)
![2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2975087.png)

![5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine](/img/structure/B2975090.png)
